molecular formula C12H14N2O4 B6663204 1-[(1-Methyl-6-oxopyridine-3-carbonyl)amino]cyclobutane-1-carboxylic acid

1-[(1-Methyl-6-oxopyridine-3-carbonyl)amino]cyclobutane-1-carboxylic acid

Cat. No.: B6663204
M. Wt: 250.25 g/mol
InChI Key: DBVPVZGXJAMNBQ-UHFFFAOYSA-N
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Description

1-[(1-Methyl-6-oxopyridine-3-carbonyl)amino]cyclobutane-1-carboxylic acid is a synthetic organic compound characterized by its unique structure, which includes a cyclobutane ring and a pyridine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-Methyl-6-oxopyridine-3-carbonyl)amino]cyclobutane-1-carboxylic acid typically involves multiple steps:

    Formation of the Pyridine Derivative: The starting material, 1-methyl-6-oxopyridine-3-carboxylic acid, can be synthesized through the oxidation of 1-methylpyridine using oxidizing agents like potassium permanganate or chromium trioxide.

    Amidation Reaction: The pyridine derivative is then reacted with cyclobutane-1-carboxylic acid chloride in the presence of a base such as triethylamine to form the desired amide bond.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the purification process using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 1-[(1-Methyl-6-oxopyridine-3-carbonyl)amino]cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon of the amide group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may serve as a precursor for biologically active molecules or as a probe in biochemical studies.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which 1-[(1-Methyl-6-oxopyridine-3-carbonyl)amino]cyclobutane-1-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclobutane ring and pyridine derivative can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

    1-[(1-Methyl-6-oxopyridine-3-carbonyl)amino]cyclopentane-1-carboxylic acid: Similar structure but with a cyclopentane ring.

    1-[(1-Methyl-6-oxopyridine-3-carbonyl)amino]cyclohexane-1-carboxylic acid: Similar structure but with a cyclohexane ring.

Uniqueness: 1-[(1-Methyl-6-oxopyridine-3-carbonyl)amino]cyclobutane-1-carboxylic acid is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties compared to its cyclopentane and cyclohexane analogs. These differences can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for specific applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[(1-methyl-6-oxopyridine-3-carbonyl)amino]cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c1-14-7-8(3-4-9(14)15)10(16)13-12(11(17)18)5-2-6-12/h3-4,7H,2,5-6H2,1H3,(H,13,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBVPVZGXJAMNBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=CC1=O)C(=O)NC2(CCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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